molecular formula C23H20N2O2 B11118473 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide

2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide

Cat. No.: B11118473
M. Wt: 356.4 g/mol
InChI Key: WMLRYBDBJDLNPX-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide is a complex organic compound that features a quinoline core substituted with a furan ring and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the quinoline core, followed by the introduction of the furan ring and the isopropylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

Major products formed from these reactions include various quinoline and furan derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-N-[2-(propan-2-yl)phenyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a furan ring and an isopropylphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(2-propan-2-ylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2O2/c1-15(2)16-8-3-5-10-19(16)25-23(26)18-14-21(22-12-7-13-27-22)24-20-11-6-4-9-17(18)20/h3-15H,1-2H3,(H,25,26)

InChI Key

WMLRYBDBJDLNPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4

Origin of Product

United States

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